

Application Notes and Protocols: DBCO-C2-Sulfo-NHS Ester in Proteomics Sample Preparation

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Compound of Interest		
Compound Name:	DBCO-C2-SulfoNHS ester	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of DBCO-C2-Sulfo-NHS ester in proteomics sample preparation. This reagent is a key tool for the covalent labeling of proteins and other biomolecules, enabling a wide range of applications from targeted protein enrichment to the study of protein-protein interactions.

Introduction to DBCO-C2-Sulfo-NHS Ester

DBCO-C2-Sulfo-NHS ester is a water-soluble, amine-reactive reagent that plays a pivotal role in bioconjugation and proteomics. It features two key functional groups:

- Sulfo-N-hydroxysuccinimide (Sulfo-NHS) ester: This group reacts efficiently with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds.[1][2][3][4] The inclusion of a sulfonate group enhances the water solubility of the reagent, allowing for labeling reactions to be performed in aqueous buffers without the need for organic co-solvents.[1][2][5][6]
- Dibenzocyclooctyne (DBCO): This is a strained alkyne that is highly reactive towards azidecontaining molecules through a copper-free click chemistry reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][7][8] This bioorthogonal reaction is highly



specific and can be carried out in complex biological samples with minimal side reactions.[5]

The dual functionality of DBCO-C2-Sulfo-NHS ester makes it an ideal tool for a two-step labeling strategy in proteomics workflows.

Applications in Proteomics

The versatility of DBCO-C2-Sulfo-NHS ester allows for its use in a variety of proteomics applications, including:

- Cell Surface Protein Labeling: The water-soluble nature of the Sulfo-NHS ester ensures that it is membrane-impermeable, making it ideal for selectively labeling proteins on the surface of live cells.[4] This is crucial for studying the cell surface proteome and identifying proteins involved in cell signaling and interaction.
- Metabolic Labeling and Analysis: In combination with metabolic labeling techniques, where
 cells are cultured with azide-modified metabolic precursors (e.g., azido sugars or amino
 acids), DBCO-C2-Sulfo-NHS ester can be used to capture and identify newly synthesized
 proteins or glycoproteins.
- Enrichment of Post-Translationally Modified Proteins: This reagent can be used in workflows to enrich for proteins with specific post-translational modifications (PTMs) by first labeling the protein of interest and then using the DBCO handle for affinity purification.[9]
- Antibody-Drug Conjugate (ADC) Development: In the field of drug development, DBCO-C2-Sulfo-NHS ester is used to link antibodies to azide-modified cytotoxic drugs, creating targeted therapeutic agents.[3][6]

Quantitative Data and Reagent Specifications

While precise reaction kinetics can vary depending on the specific protein and reaction conditions, the following tables provide key specifications and recommended reaction parameters for DBCO-C2-Sulfo-NHS ester.

Table 1: Physical and Chemical Properties



Property	Value	Reference(s)
Molecular Formula	C25H21N2NaO8S	[1][2][10]
Molecular Weight	532.5 g/mol	[1][2][10]
Purity	>95% (HPLC)	[1][2]
Appearance	White to slightly grey crystalline solid	[1][2]
Solubility	Water, DMSO, DMF	[1][2][11]
Storage	-20°C, desiccated	[1][2][11]

Table 2: Recommended Reaction Conditions for Protein Labeling



Parameter	Recommendation	Rationale	Reference(s)
рН	7.2 - 8.5	Optimal for primary amine reactivity while minimizing hydrolysis of the NHS ester.	[3][4][12]
Buffers	Phosphate-buffered saline (PBS), HEPES	Avoid buffers containing primary amines (e.g., Tris, glycine) as they compete for reaction with the NHS ester.	[4][12][13]
Molar Excess (Reagent:Protein)	10- to 50-fold	Ensures efficient labeling. Higher excess is recommended for lower protein concentrations.	[13]
Reaction Time	30 minutes to 2 hours at room temperature, or 2-4 hours at 4°C	Adequate time for the labeling reaction to proceed to completion.	[13]
Quenching	Addition of an amine- containing buffer (e.g., Tris-HCl) to a final concentration of 50- 100 mM	Stops the labeling reaction by consuming excess NHS ester.	[13]

Experimental Protocols

This protocol describes the general procedure for labeling a purified protein solution with DBCO-C2-Sulfo-NHS ester.

Materials:



- Purified protein in an amine-free buffer (e.g., PBS, pH 7.4)
- DBCO-C2-Sulfo-NHS ester
- Anhydrous DMSO or DMF
- Reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.4)
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
- Desalting column or dialysis cassette for purification

Procedure:

- Prepare the Protein Sample: Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis. The protein concentration should ideally be 1-10 mg/mL.
- Prepare the DBCO-C2-Sulfo-NHS Ester Stock Solution: Immediately before use, dissolve the DBCO-C2-Sulfo-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
 [14]
- Labeling Reaction: a. Add the DBCO-C2-Sulfo-NHS ester stock solution to the protein solution. The recommended molar excess is typically 10- to 20-fold. b. Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C with gentle stirring or rotation.[14]
- Quench the Reaction: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
- Purify the Labeled Protein: Remove excess, unreacted DBCO-C2-Sulfo-NHS ester and quenching buffer using a desalting column or dialysis against an appropriate buffer (e.g., PBS).
- Storage: Store the purified, DBCO-labeled protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage.[14]

This protocol outlines the steps for labeling cell surface proteins on live cells.



Materials:

- Suspension or adherent cells
- DBCO-C2-Sulfo-NHS ester
- Ice-cold PBS (amine-free)
- Quenching buffer (e.g., 100 mM Tris-HCl in PBS)
- · Cell lysis buffer

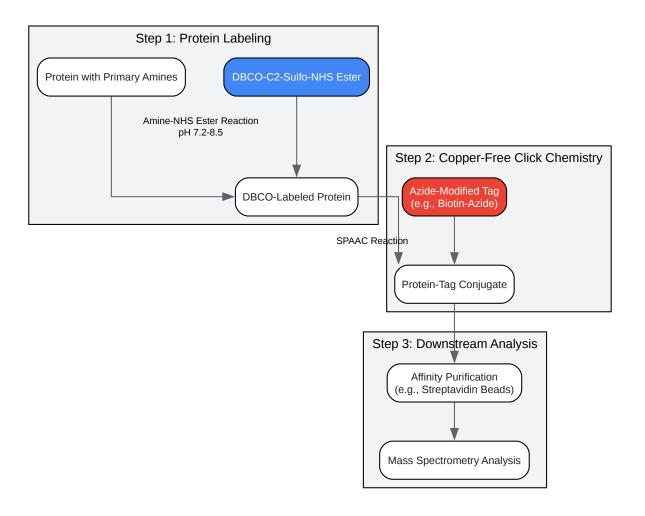
Procedure:

- Cell Preparation: a. For adherent cells, wash the cell monolayer three times with ice-cold PBS. b. For suspension cells, pellet the cells by centrifugation and wash three times with ice-cold PBS. Resuspend the cells in ice-cold PBS.
- Prepare Labeling Reagent: Prepare a fresh solution of DBCO-C2-Sulfo-NHS ester in ice-cold PBS at a concentration of 0.5-2 mM.[13]
- Cell Labeling: a. For adherent cells, add the labeling reagent to the plate and incubate for 30 minutes on ice. b. For suspension cells, add the labeling reagent to the cell suspension and incubate for 30 minutes on ice with gentle mixing.
- Quench the Reaction: a. For adherent cells, remove the labeling reagent and wash the cells
 three times with ice-cold quenching buffer. b. For suspension cells, pellet the cells, remove
 the supernatant, and wash three times with ice-cold quenching buffer.
- Cell Lysis: Lyse the cells using a suitable lysis buffer for downstream applications such as protein extraction and analysis.

Experimental Workflows and Visualizations

The following diagrams illustrate the key experimental workflows involving DBCO-C2-Sulfo-NHS ester.

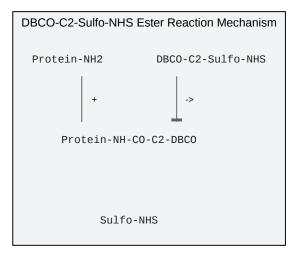


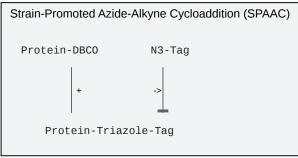


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Workflow for Proteomics Sample Preparation using DBCO-C2-Sulfo-NHS Ester.







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Chemical Reactions of DBCO-C2-Sulfo-NHS Ester.

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